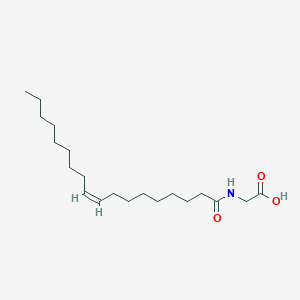

N-oleoylglycine

描述

油酰甘氨酸是一种脂肪酸酰胺,属于N-酰基氨基酸类。其结构与N-酰基乙醇胺相似,其中包括诸如花生四烯酰乙醇胺和油酰乙醇胺等化合物。 该化合物因其在各种生理过程中的潜在作用而引起关注,包括药物戒断和奖励机制 .

准备方法

合成路线和反应条件: 油酰甘氨酸可以通过油酸和甘氨酸之间的反应合成。一种常见的方法涉及使用草酰氯活化油酸,然后加入甘氨酸以形成酰胺键。 该反应通常在氮气气氛下,在诸如二氯甲烷之类的干燥溶剂中进行 .

工业生产方法: 虽然油酰甘氨酸的具体工业生产方法尚未得到广泛记载,但总体方法涉及使用与实验室环境中类似的反应条件进行大规模合成。该过程可能涉及优化反应参数以提高产率和纯度。

化学反应分析

反应类型: 油酰甘氨酸会发生各种化学反应,包括:

氧化: 该反应会导致氧化衍生物的形成。

还原: 还原反应可以将油酰甘氨酸转化为相应的胺。

取代: 取代反应可以在酰胺或羧基上发生。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。

取代: 可以在碱性或酸性条件下使用诸如卤代烷或酰氯之类的试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羟基化或环氧化衍生物,而还原可能产生相应的胺。

科学研究应用

Neuroprotective Effects

N-oleoylglycine has been studied for its protective effects against neurotoxicity, particularly in models of Parkinson's disease and traumatic brain injury.

Case Study: Neuroprotection in Parkinson's Disease Models

In a study investigating the effects of OlGly on MPP+-induced neurotoxicity using SH-SY5Y neuroblastoma cells, it was found that OlGly significantly protected against neuronal damage. The mechanism was linked to the activation of proliferator-activated receptor alpha (PPARα), which plays a critical role in neuroprotection. Treatment with OlGly reduced pro-inflammatory markers and improved cell metabolic activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease .

Table 1: Effects of this compound on Neurotoxicity

| Study Focus | Model Used | Key Findings |

|---|---|---|

| MPP+-induced neurotoxicity | SH-SY5Y cells | OlGly protects against neuronal damage via PPARα activation |

| Mild traumatic brain injury | Mouse model | OlGly ameliorates behavioral alterations post-injury |

Role in Addiction Treatment

OlGly has shown promise in reducing withdrawal symptoms associated with nicotine and opioid addiction.

Case Study: Nicotine Withdrawal

Research demonstrated that systemic administration of OlGly significantly reduced withdrawal responses in nicotine-dependent mice. It also prevented the rewarding effects of nicotine as assessed by conditioned place preference tests. This selectivity indicates that OlGly may be a valuable candidate for treating nicotine addiction without affecting morphine reward pathways .

Table 2: Impact of this compound on Addiction Models

| Substance | Model Used | Effect on Withdrawal Symptoms |

|---|---|---|

| Nicotine | Mice | Reduced withdrawal responses |

| Opioids | Rat model | Alleviated naloxone-precipitated withdrawal symptoms |

Endocannabinoidome Interaction

OlGly is part of the endocannabinoidome, a complex lipid signaling system that influences various physiological processes. Its ability to activate PPARα suggests it may modulate lipid metabolism and inflammatory pathways, which are crucial in neuroprotection and addiction .

Synthesis and Metabolism

This compound is synthesized from oleic acid through specific enzymatic reactions, making it a naturally occurring compound in biological systems. It serves as an intermediate in the biosynthesis of oleamide, another important bioactive lipid .

Table 3: Synthesis Pathway of this compound

| Precursor | Enzyme Involved | Product |

|---|---|---|

| Oleic Acid | Acyl-CoA synthetase | Oleoyl-CoA |

| Oleoyl-CoA | Peptidylglycine alpha-amidating monooxygenase (PAM) | This compound |

| This compound | PAM (inhibition leads to oleamide synthesis) | Oleamide |

作用机制

油酰甘氨酸通过多个分子靶标和途径发挥作用:

大麻素受体: 它已被证明与大麻素受体,特别是大麻素受体1相互作用,影响疼痛和奖励通路.

过氧化物酶体增殖物激活受体α: 它与该受体结合,调节脂质代谢和炎症.

脂肪酸酰胺水解酶抑制: 油酰甘氨酸弱抑制该酶,该酶参与脂肪酸酰胺的降解.

相似化合物的比较

油酰甘氨酸在结构上与其他N-酰基氨基酸相似,例如:

花生四烯酰甘氨酸: 该化合物也与大麻素受体相互作用,并因其在疼痛调节中的作用而被研究。

油酰丙氨酸: 与油酰甘氨酸类似,它因其对酒精消耗和偏好的影响而被研究.

生物活性

N-Oleoylglycine (OlGly) is an N-acyl amino acid that has garnered attention for its diverse biological activities, particularly in neuroprotection and addiction modulation. This article delves into the biological activity of OlGly, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Overview of this compound

This compound is a member of the endocannabinoidome family, structurally similar to endocannabinoids. It has been implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of addiction behaviors.

Neuroprotective Effects

Case Study: Mild Traumatic Brain Injury (mTBI)

A significant study investigated the neuroprotective effects of OlGly in a mouse model of mTBI. Mice were administered OlGly at doses of 10, 50, and 100 mg/kg intraperitoneally for 14 days post-injury. The findings revealed:

- Behavioral Improvements : OlGly treatment normalized motor impairments and behaviors in light/dark box tests.

- Pain Sensitivity : It ameliorated TBI-induced thermal hyperalgesia and mechanical allodynia.

- Biomarker Modulation : OlGly significantly altered levels of endocannabinoids (eCBs) and N-acylethanolamines in the prefrontal cortex and hypothalamus .

| Treatment Group | AEA Levels (pg/mg) | 2-AG Levels (pg/mg) | DHEA Levels (pg/mg) |

|---|---|---|---|

| mTBI/Vehicle | 50 ± 5 | 120 ± 10 | 30 ± 3 |

| mTBI/OlGly (100 mg/kg) | 90 ± 7 | 80 ± 5 | 180 ± 15 |

Modulation of Addiction Behaviors

Case Study: Nicotine Dependence

Research has demonstrated that OlGly can reduce nicotine withdrawal symptoms and prevent nicotine reward. In a conditioned place preference paradigm, systemic administration of OlGly significantly reduced:

- Withdrawal Symptoms : It alleviated mecamylamine-precipitated withdrawal responses in nicotine-dependent mice.

- Rewarding Effects : OlGly prevented nicotine-induced conditioned place preference without affecting morphine preference, indicating selectivity in its action .

- Endocannabinoid System Interaction :

- Cytokine Modulation :

Research Findings Summary

Recent studies have highlighted various aspects of OlGly's biological activity:

- Alcohol Consumption : Systemic administration of OlGly reduced alcohol consumption in animal models by modulating eCB levels .

- Cocaine Sensitization : Administration during withdrawal phases attenuated cocaine sensitization effects .

- Neuroprotective Mechanisms : Evidence indicates that OlGly protects neuronal cells from damage induced by toxic agents such as MPP+ .

属性

IUPAC Name |

2-[[(Z)-octadec-9-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFXACZRFJDURI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317121 | |

| Record name | N-Oleoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleoyl glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2601-90-3 | |

| Record name | N-Oleoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-(1-Oxo-9-octadecenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Oleoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(1-oxo-9-octadecenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleoyl glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。